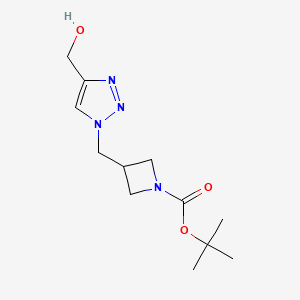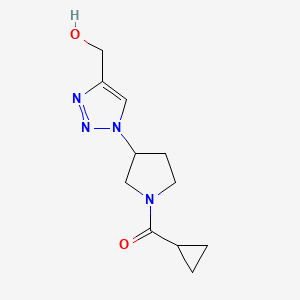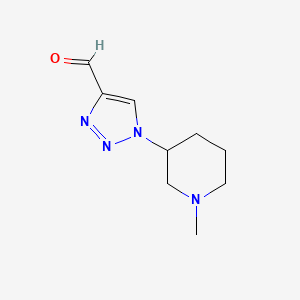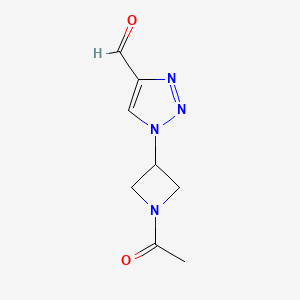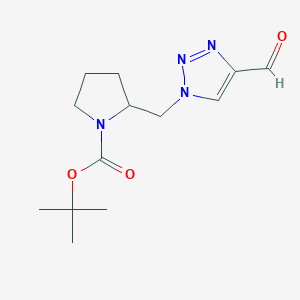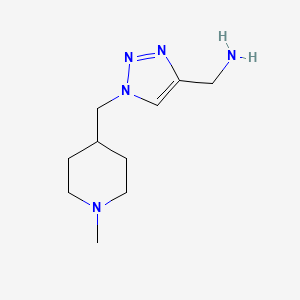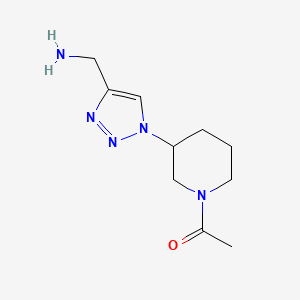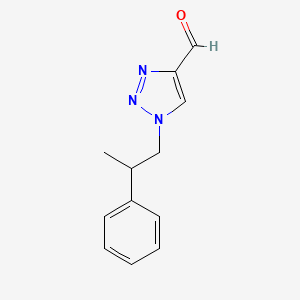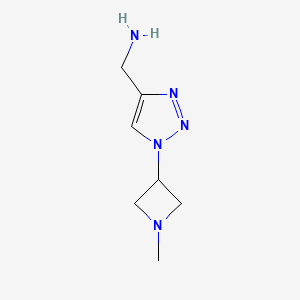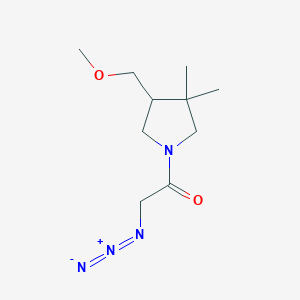
1-(4-(Méthoxyméthyl)-3,3-diméthylpyrrolidin-1-yl)-2-azidoéthan-1-one
Vue d'ensemble
Description
This compound is a derivative of azidoethanone, which is a type of organic compound containing an azide group . The azide group is a functional group characterized by the formula RN3, where R can be any organic group . In this case, the R group is a complex structure containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azide group, the pyrrolidine ring, and the ethanone group . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Azides are known to participate in a variety of chemical reactions, including the Staudinger reaction, the Curtius rearrangement, and the Schmidt reaction . The specific reactions that this compound would participate in would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the azide group could make it potentially explosive, while the presence of the pyrrolidine ring could give it basic properties .Applications De Recherche Scientifique
Synthèse Hétérocyclique
Les azides sont couramment utilisés comme source d'azote dans la synthèse hétérocyclique . Ils peuvent aider à former divers hétérocycles, qui sont des cycles contenant au moins un atome autre que le carbone. Ces hétérocycles sont souvent utilisés dans les produits pharmaceutiques et autres produits chimiques.
Outil de Bioconjugaison
Les azides servent d'outil pour la bioconjugaison , qui est le processus de liaison de deux molécules, généralement une protéine et une petite molécule, par une liaison covalente. Ceci est utile dans le développement de médicaments et la création de thérapies ciblées.
Développement de Médicaments
Les composés azides sont essentiels au développement de nouveaux médicaments . Ils peuvent être utilisés pour synthétiser des organonitrogènes tels que les amines et les triazoles, qui sont essentiels à la création de produits pharmaceutiques.
Chimie des Matériaux
Les azides jouent un rôle dans la chimie des matériaux , où ils contribuent à créer de nouveaux matériaux avec des propriétés spécifiques pour diverses applications industrielles.
Synthèse de Divers Hétérocycles
Les azides organiques sont impliqués dans la synthèse de différents hétérocycles, y compris les cycles à cinq chaînons avec un hétéroatome (comme les pyrroles) et ceux avec deux hétéroatomes (comme le pyrazole et l'isoxazole) .
Difonctionnalisation des Oléfines
L'azidation est utilisée dans la difonctionnalisation des oléfines en utilisant des réactifs azides. Ce processus ajoute deux groupes fonctionnels à travers une double liaison dans un alcène .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-azido-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2)7-14(5-8(10)6-16-3)9(15)4-12-13-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIIXJXMIFEFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C(=O)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


